

# Vibozilimod (SCD-044): A Technical Overview of its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Vibozilimod (also known as SCD-044) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist that was in development for the treatment of moderate to severe plaque psoriasis and atopic dermatitis.[1][2][3] Developed by Sun Pharma Advanced Research Company (SPARC) and Bioprojet, and later licensed to Sun Pharmaceutical Industries, Vibozilimod showed promise in early-phase studies due to its immunomodulatory activity.[4][5] This technical guide provides an in-depth overview of the discovery and development history of Vibozilimod, including its mechanism of action, preclinical data, and clinical trial results. The development of Vibozilimod was ultimately discontinued after Phase 2 clinical trials failed to meet their primary efficacy endpoints. This document summarizes the available technical data, experimental protocols, and key decision points in the development lifecycle of this compound.

## Introduction to Vibozilimod and its Target: S1PR1

**Vibozilimod** is a small molecule designed to selectively target the S1P1 receptor. The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. By acting as an agonist at the S1PR1, **Vibozilimod** was intended to induce the internalization and degradation of the receptor on lymphocytes. This process traps lymphocytes in the lymph nodes, leading to a reduction of circulating pathogenic lymphocytes and thereby suppressing the inflammatory response characteristic of autoimmune diseases like psoriasis and atopic dermatitis.



#### **Mechanism of Action**

**Vibozilimod** is a selective S1PR1 agonist with a potent in vitro activity, exhibiting an EC50 of less than 1 nM. Its therapeutic rationale was based on the established role of S1PR1 modulation in sequestering lymphocytes and reducing inflammation. A Phase 1 study in healthy volunteers confirmed this mechanism of action, demonstrating a dose-dependent reduction in absolute lymphocyte counts, a key pharmacodynamic marker for this class of drugs.

## **Preclinical Development**

Detailed preclinical data on **Vibozilimod**, including its full selectivity profile against other S1P receptor subtypes and in vivo efficacy in animal models of psoriasis or atopic dermatitis, are not extensively available in the public domain. The following information is based on the available resources.

## In Vitro Pharmacology

The primary in vitro characteristic of **Vibozilimod** is its high potency as an S1PR1 agonist.

| Parameter | Value                                              | Reference |
|-----------|----------------------------------------------------|-----------|
| Target    | Sphingosine-1-Phosphate<br>Receptor 1 (S1PR1/EDG1) |           |
| Activity  | Agonist                                            | _         |
| EC50      | < 1 nM                                             | _         |

Experimental Protocol: In Vitro S1PR1 Agonist Activity Assay (General Methodology)

A common method to determine the agonist activity of a compound on S1PR1 is through a cell-based functional assay. This typically involves:

- Cell Line: A recombinant cell line (e.g., CHO or HEK293) stably expressing the human S1PR1 receptor.
- Signaling Readout: The assay measures a downstream signaling event upon receptor activation, such as calcium mobilization, cAMP inhibition, or β-arrestin recruitment.



#### Procedure:

- Cells are cultured and plated in microtiter plates.
- Cells are loaded with a fluorescent dye sensitive to the second messenger being measured (e.g., a calcium-sensitive dye).
- Vibozilimod at varying concentrations is added to the wells.
- The change in fluorescence is measured over time using a plate reader.
- Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that gives half-maximal response) is calculated.

## **Clinical Development**

The clinical development of **Vibozilimod** progressed to Phase 2 for two indications: plaque psoriasis and atopic dermatitis. However, the program was terminated due to a lack of efficacy in these studies.

### **Phase 1 Clinical Trial**

A Phase 1 study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Vibozilimod**.

Table 1: Summary of Phase 1 Single Ascending Dose Study in Healthy Volunteers Data not publicly available for all parameters.



| Parameter        | Results                                                                               |  |
|------------------|---------------------------------------------------------------------------------------|--|
| Study Design     | Randomized, double-blind, placebo-controlled, single ascending dose                   |  |
| Population       | Healthy Volunteers                                                                    |  |
| Dose Levels      | 0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg (and potentially higher)                               |  |
| Pharmacokinetics | Dose-proportional increase in exposure (AUC and Cmax)                                 |  |
| Pharmacodynamics | Dose-dependent reduction in absolute lymphocyte count, a surrogate marker of efficacy |  |
| Safety           | Generally safe and well-tolerated; no major safety concerns reported                  |  |

## **Phase 2 Clinical Trials**

Two parallel Phase 2b, multicenter, randomized, double-blind, placebo-controlled studies were initiated to evaluate the efficacy and safety of **Vibozilimod** in patients with moderate to severe plaque psoriasis (NCT04566666) and atopic dermatitis (NCT04684485).

Table 2: Design of Phase 2 Clinical Trials



| Parameter              | Plaque Psoriasis<br>(NCT04566666)                                                                                   | Atopic Dermatitis<br>(NCT04684485)                                                                      |
|------------------------|---------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Number of Participants | ~240                                                                                                                | ~250                                                                                                    |
| Patient Population     | Adults with moderate to severe plaque psoriasis                                                                     | Adults with moderate to severe atopic dermatitis                                                        |
| Treatment Arms         | Vibozilimod (0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg) or Placebo                                                             | Vibozilimod (0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg) or Placebo                                                 |
| Primary Endpoint       | Proportion of patients<br>achieving ≥75% improvement<br>in Psoriasis Area and Severity<br>Index (PASI75) at Week 16 | Proportion of patients achieving ≥75% improvement in Eczema Area and Severity Index (EASI75) at Week 16 |
| Study Duration         | Up to 52 weeks                                                                                                      | 32 weeks                                                                                                |

Experimental Protocol: Phase 2 Efficacy and Safety Assessment (General Methodology)

- Patient Screening and Enrollment: Patients meeting the inclusion criteria for moderate to severe disease (e.g., PASI score ≥12, IGA score ≥3, and BSA involvement ≥10% for psoriasis) were enrolled.
- Randomization: Patients were randomly assigned to receive one of the Vibozilimod doses or a matching placebo.
- Treatment: Patients self-administered the oral medication daily for the duration of the treatment period.
- Efficacy Assessments:
  - Psoriasis: PASI and Investigator's Global Assessment (IGA) scores were evaluated at baseline and subsequent visits.
  - Atopic Dermatitis: EASI and IGA scores were evaluated at baseline and subsequent visits.
- Safety Monitoring: Adverse events were monitored and recorded throughout the study. Vital signs, electrocardiograms (ECGs), and laboratory parameters were regularly assessed.



• Data Analysis: The proportion of patients meeting the primary endpoint in each treatment group was compared to the placebo group.

#### **Clinical Trial Outcomes and Discontinuation**

In June 2025, Sun Pharmaceutical Industries announced that the Phase 2 trials for both plaque psoriasis and atopic dermatitis did not meet their primary endpoints. While the drug was reported to be generally safe and well-tolerated, the lack of efficacy led to the discontinuation of its clinical development.

# Visualizations S1P1 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the S1P1 receptor and the mechanism of action of **Vibozilimod**.



Click to download full resolution via product page

Caption: S1P1 receptor signaling and **Vibozilimod**'s mechanism of action.

## **Vibozilimod Development Workflow**



This diagram illustrates the key stages and decision points in the development of **Vibozilimod**.



Click to download full resolution via product page

Caption: Key stages in the development and discontinuation of **Vibozilimod**.

## Conclusion

**Vibozilimod** was a promising selective S1PR1 agonist that progressed to Phase 2 clinical trials for plaque psoriasis and atopic dermatitis. Its development was based on a well-understood



mechanism of action for this drug class. Despite a favorable safety profile in early studies, the compound failed to demonstrate clinical efficacy in its target indications, leading to the termination of its development program. The case of **Vibozilimod** highlights the challenges in translating promising preclinical and early clinical data into late-stage clinical success, particularly in the complex field of autoimmune and inflammatory diseases. This technical summary provides a valuable case study for researchers and professionals in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Vibozilimod Sun Pharmaceutical Industries AdisInsight [adisinsight.springer.com]
- 4. Vibozilimod Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. sunpharma.com [sunpharma.com]
- To cite this document: BenchChem. [Vibozilimod (SCD-044): A Technical Overview of its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830014#discovery-and-development-history-of-vibozilimod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com